3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
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Overview
Description
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is an organic compound with the molecular formula C12H18N2O4 It is characterized by the presence of a cyclohexyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting cyclohexylamine with a suitable diketone under acidic conditions.
Attachment of the Propanoic Acid Moiety: The imidazolidinone intermediate is then reacted with a propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)acetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to its specific combination of a cyclohexyl group, imidazolidinone ring, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUJQJHOZWCXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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